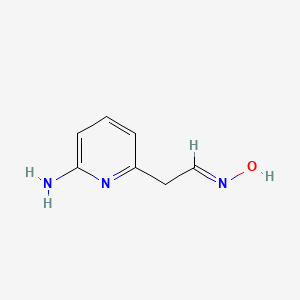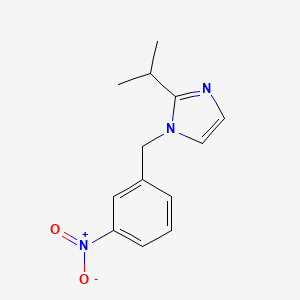![molecular formula C9H11N3O3 B1386807 N'-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide CAS No. 1173512-98-5](/img/structure/B1386807.png)
N'-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide
概要
説明
N’-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide is a chemical compound with the molecular formula C₉H₁₁N₃O₃ and a molecular weight of 209.2 g/mol This compound is a derivative of pyridinecarboximidamide, featuring an ethoxycarbonyl group attached to the nitrogen atom of the imidamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide can be achieved through a multi-step process. One common method involves the following steps:
Formation of Pyridinecarboximidamide: The initial step involves the synthesis of pyridinecarboximidamide from pyridine and an appropriate amidoxime.
Introduction of Ethoxycarbonyl Group: The next step is the introduction of the ethoxycarbonyl group. This can be done by reacting the pyridinecarboximidamide with ethyl chloroformate in the presence of a base such as triethylamine.
Final Product Formation: The final step involves the purification and isolation of N’-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of N’-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Hydrolysis: The ethoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a solvent like dichloromethane or acetonitrile and a base such as triethylamine.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: The major products are the substituted pyridinecarboximidamide derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid derivative.
Oxidation and Reduction: The major products depend on the specific reaction conditions and reagents used.
科学的研究の応用
N’-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. It can be used as a probe to investigate biological pathways.
Medicine: N’-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N’-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide involves its interaction with specific molecular targets. The ethoxycarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
類似化合物との比較
N’-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide can be compared with other similar compounds, such as:
N’-[(Methoxycarbonyl)oxy]pyridine-3-carboximidamide: This compound has a methoxycarbonyl group instead of an ethoxycarbonyl group. The difference in the alkyl chain length can affect the compound’s reactivity and solubility.
N’-[(Ethoxycarbonyl)oxy]pyridine-2-carboximidamide: This compound has the ethoxycarbonyl group attached to the 2-position of the pyridine ring instead of the 3-position. The position of the substituent can influence the compound’s chemical properties and biological activity.
N’-[(Ethoxycarbonyl)oxy]pyridine-4-carboximidamide: Similar to the 2-position derivative, this compound has the ethoxycarbonyl group at the 4-position of the pyridine ring. The positional isomerism can lead to differences in reactivity and interactions with biological targets.
N’-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide stands out due to its unique combination of functional groups and the specific position of the ethoxycarbonyl group on the pyridine ring, which can influence its chemical and biological properties.
特性
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-2-14-9(13)15-12-8(10)7-4-3-5-11-6-7/h3-6H,2H2,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQVZQVPCVUCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)ON=C(C1=CN=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O/N=C(/C1=CN=CC=C1)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


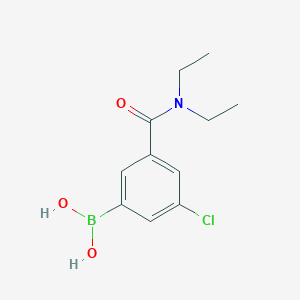
![2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene]](/img/structure/B1386729.png)

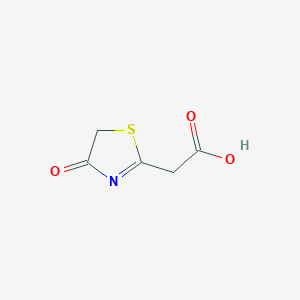

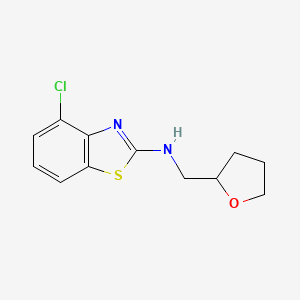
![2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B1386735.png)
![1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid](/img/structure/B1386737.png)

![4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1386741.png)
